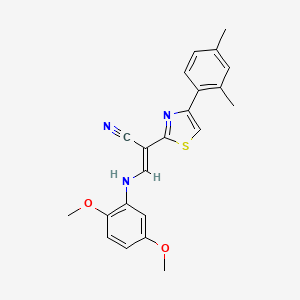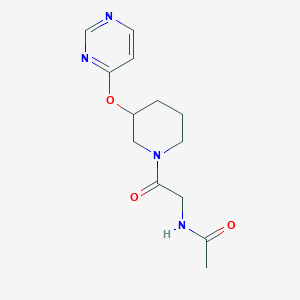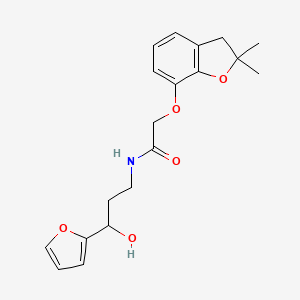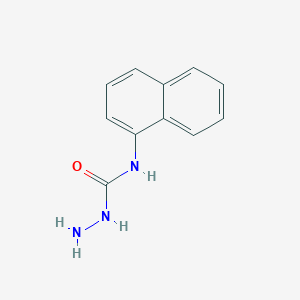![molecular formula C22H25N3O3S2 B2714869 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941919-11-5](/img/structure/B2714869.png)
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety. This planarity can facilitate efficient intermolecular π–π overlap, which is important in many chemical reactions .Chemical Reactions Analysis
Benzo[d]thiazol-2(3H)-ylidene derivatives have been used as fluorogenic probes and in the development of semiconductors for plastic electronics . They have also been researched for use in photovoltaics .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antiviral and Antimicrobial Activities : The synthesis of thiazole derivatives and their evaluation for antiviral activities against different viruses such as herpes virus, parainfluenza virus, and rhinovirus, as well as for their potential as purine nucleotide biosynthesis inhibitors, have been documented (Srivastava et al., 1977). Additionally, antimicrobial and antifungal activities of novel thiazolidine derivatives against various bacterial and fungal strains were explored, indicating their potential in treating infections (Alhameed et al., 2019).
Catalytic Applications : Research has demonstrated the use of certain carboxamide derivatives as ligands to obtain bimetallic heterogeneous catalysts, which showed high activity in aqueous media for the synthesis of heterobiaryls, highlighting their utility in organic synthesis (Bumagin et al., 2019).
Anticancer and Androgen Receptor Antagonist Properties : Studies on N-arylpiperazine-1-carboxamide derivatives identified potent androgen receptor (AR) antagonists with promising antiandrogenic properties, suggesting their potential in prostate cancer treatment (Kinoyama et al., 2005).
Antituberculosis Activity : The synthesis of imidazo[1,2-a]pyridine-3-carboxamides and their evaluation against multi- and extensive drug-resistant Mycobacterium tuberculosis strains have shown potent antituberculosis activity, presenting a promising avenue for TB treatment (Moraski et al., 2011).
Anticonvulsant Effects : Novel isatin coupled thiazolidin-4-one derivatives were synthesized and evaluated for their anticonvulsant activities, indicating the potential of these compounds in managing seizures (Nikalje et al., 2015).
Corrosion Inhibition
- Copper Corrosion Inhibition : Thiazole derivatives have been investigated for their ability to inhibit copper corrosion in acidic media, showcasing their application in materials science and engineering (Farahati et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-17(12-14-25)21(26)23-22-24(3)20-16(2)5-4-6-19(20)29-22/h4-10,17H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAGTWLYNXPGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=C(C=CC=C4S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)
![7-Methoxyimidazo[1,2-a]pyrimidine](/img/structure/B2714788.png)


![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)

![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)


![4-[4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2714803.png)
![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)

